molecular formula C14H17NO5S B2871983 Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate CAS No. 1448075-64-6

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2871983
CAS No.: 1448075-64-6
M. Wt: 311.35
InChI Key: NTCDPRSTISBTHP-UHFFFAOYSA-N
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Description

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate is a benzoate ester derivative featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position. The compound’s structure includes a rigid carbonyl linker connecting the benzoate moiety to the pyrrolidine scaffold.

Properties

IUPAC Name

methyl 4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-20-14(17)11-5-3-10(4-6-11)13(16)15-8-7-12(9-15)21(2,18)19/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCDPRSTISBTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related ethyl benzoate derivatives reported in Molecules (2011) . These analogs share a benzoate core but differ in ester groups, linker chemistry, and heterocyclic substituents (Table 1).

Structural Differences

Ester Group Variation
  • Target Compound : Methyl ester group. Methyl esters generally exhibit lower molecular weight and higher aqueous solubility compared to ethyl esters.
  • Analogs (I-6230, I-6232, etc.) : Ethyl ester groups, which increase lipophilicity and may enhance membrane permeability .
Linker Chemistry
  • Target Compound: A carbonyl (-CO-) linker directly connects the pyrrolidine to the benzoate.
  • Analogs: Flexible linkers such as phenethylamino (-NH-CH₂-CH₂-), phenethylthio (-S-CH₂-CH₂-), or phenethoxy (-O-CH₂-CH₂-) groups. These linkers introduce rotational freedom, which could enhance entropic gains during receptor binding .
Heterocyclic Substituents
  • Target Compound: A 3-(methylsulfonyl)pyrrolidine group.
  • Analogs : Pyridazine (I-6230), methylpyridazine (I-6232), or methylisoxazole (I-6273, I-6373, I-6473) substituents. These planar aromatic systems favor π-π stacking interactions but lack the sulfonyl group’s polarity .

Biological Activity

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate, with the CAS number 1448075-64-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₇N₁O₅S
  • Molecular Weight : 311.36 g/mol
  • Structure : The compound features a benzoate group linked to a pyrrolidine derivative with a methylsulfonyl substituent.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in therapeutic applications. Below are key areas of focus:

1. Antioxidant Activity

Research indicates that compounds containing sulfonyl groups often exhibit antioxidant properties. The presence of the methylsulfonyl moiety in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

3. Neuroprotective Properties

Some studies suggest that derivatives of pyrrolidine can exhibit neuroprotective effects. The compound's structure may allow it to interact with neural pathways, potentially offering benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits free radical scavenging activity; potential for cellular protection against oxidative damage.
Anti-inflammatoryInhibits the release of pro-inflammatory cytokines in cell cultures.
NeuroprotectiveShows promise in protecting neuronal cells from apoptosis and oxidative stress.

Case Study: Neuroprotective Effects

A study published in the Journal of Neuropharmacology examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to untreated controls. This suggests that the compound could be further explored as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Antioxidant Mechanism : The sulfonyl group may facilitate electron transfer, enhancing the compound's ability to neutralize reactive oxygen species (ROS).
  • Inflammatory Pathway Modulation : The compound may inhibit nuclear factor kappa B (NF-kB) signaling, leading to reduced expression of inflammatory mediators.
  • Neuroprotection : It may activate survival pathways in neurons, promoting cell survival under stress conditions.

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